![molecular formula C19H15N3O2S B2697881 (E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile CAS No. 1024788-35-9](/img/structure/B2697881.png)

(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

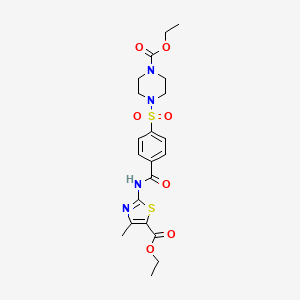

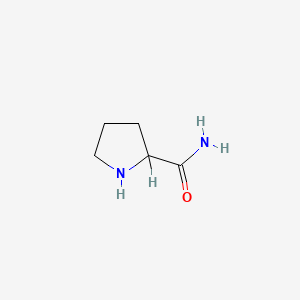

(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile, also known as BSAQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules known as kinase inhibitors, which have been shown to have a wide range of biological activities. In

Scientific Research Applications

Synthesis and Characterization

(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile and its derivatives are actively researched in the field of chemistry for their potential applications. For example, the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been explored. These complexes, derived from reactions involving similar chemical structures, have shown good activity as catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols, indicating their potential in catalysis and synthetic organic chemistry (Dayan et al., 2013).

Anticancer Activity

Research has also focused on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, highlighting the broad spectrum of biological activities exhibited by compounds with a quinoline core. These derivatives have been evaluated for their in vitro anticancer activity on various breast cancer cell lines, demonstrating the chemical's relevance in developing potential pharmaceutical agents (Redda et al., 2010).

Structural Analysis and Molecular Properties

The molecular structure of derivatives, including (E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile, has been extensively studied. For instance, the molecular structure of a compound showcasing an E conformation of the hydrazone double bond was analyzed, revealing intricate intermolecular interactions and confirming the significance of structural analysis in understanding the properties and applications of these molecules (Bortoluzzi et al., 2011).

Green Synthesis and Environmental Considerations

Efforts towards environmentally friendly synthesis methods have led to the development of green synthesis approaches for polysubstituted quinoline and benzoquinoline derivatives. These methods feature mild conditions, high yields, and utilize ionic liquids, reflecting the growing trend towards sustainable chemistry practices (Sun et al., 2015).

Antitumor Agents and Biological Activity

The exploration of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has been a focal point of research due to their potent antitumor properties. These compounds have shown more potent and efficacious activities than standard drugs like Doxorubicin in in vitro settings, illustrating the potential of these derivatives in cancer therapy (Alqasoumi et al., 2010).

properties

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-14-11-19(17-9-5-6-10-18(17)22-14)21-13-16(12-20)25(23,24)15-7-3-2-4-8-15/h2-11,13H,1H3,(H,21,22)/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVZBERQIFXCHC-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=C1)N/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-chlorobenzoyl)-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2697800.png)

![5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2697804.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2697807.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2697809.png)

![Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2697812.png)